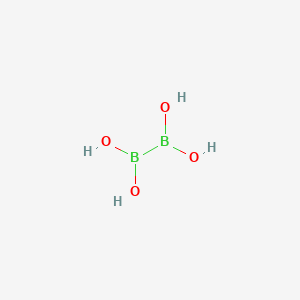

Tetrahydroxydiboron

Descripción

Propiedades

IUPAC Name |

hypoboric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B2H4O4/c3-1(4)2(5)6/h3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOWZLGOFVSKLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450702 | |

| Record name | Tetrahydroxydiboron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13675-18-8 | |

| Record name | Diboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13675-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diboron tetrahydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013675188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydroxydiboron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydroxydiborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBORON TETRAHYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0Q7FO865W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetrahydroxydiboron for Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroxydiboron, B₂(OH)₄, has emerged as a critical reagent in modern organic synthesis, prized for its role in the formation of boronic acids for Suzuki-Miyaura cross-coupling reactions and as a precursor to other valuable diboron (B99234) species. Its advantages over more traditional boronating agents, such as bis(pinacolato)diboron (B136004) (B₂pin₂), include higher atom economy and the direct formation of boronic acids, circumventing the need for subsequent hydrolysis steps. This guide provides a comprehensive overview of the principal synthetic routes to this compound, complete with detailed experimental protocols and comparative quantitative data. Furthermore, it elucidates the application of this compound in Miyaura borylation and the subsequent Suzuki-Miyaura coupling through detailed workflow diagrams, offering a valuable resource for chemists in research and development.

Introduction

The development of efficient and robust methods for the construction of carbon-carbon bonds is a cornerstone of organic chemistry, with profound implications for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful tools for this purpose, owing to its mild reaction conditions and broad functional group tolerance. A key component of this reaction is the organoboron reagent, typically a boronic acid or its ester. This compound (also known as bis-boronic acid) has gained significant traction as a borylating agent, offering a more environmentally benign and cost-effective alternative to other diboron compounds. This document details the synthesis of this compound and its application in the synthesis of arylboronic acids for use in Suzuki-Miyaura coupling reactions.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, with varying degrees of efficiency, scalability, and historical significance. The most prevalent contemporary methods involve the hydrolysis of tetra(dialkylamino)diborons, while older methods utilize boron halides as starting materials.

From Tetra(dialkylamino)diborons

The hydrolysis of tetra(dialkylamino)diborons, particularly tetra(dimethylamino)diboron, is a widely used method for the preparation of this compound. This approach offers high yields and purity.

-

To a reaction flask, add 10% aqueous hydrochloric acid (4.5 equivalents).

-

Cool the hydrochloric acid solution to 0°C using an ice bath.

-

Slowly add tetra(dimethylamino)diboron (1.0 equivalent) dropwise to the cooled acid solution with stirring. A solid precipitate will form during the addition.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 3 hours.

-

Filter the resulting white solid and wash it with a small amount of 0.05% dilute hydrochloric acid.

-

Dry the solid product under vacuum at 40-60°C to afford this compound.[1]

-

In a three-necked flask equipped with a reflux condenser, add tetrakis(pyrrolidino)diborane (B118164) (0.1 mole) to 50-60 volumes of deionized water under a nitrogen atmosphere.

-

Heat the reaction mixture to 100°C and reflux for 1.5 hours.

-

Replace the reflux condenser with a distillation apparatus and remove the generated pyrrolidine (B122466) by distillation.

-

Cool the reaction mixture to room temperature, at which point a solid will precipitate.

-

Collect the solid by filtration and dry to yield this compound.[2]

Historical Synthetic Methods

While less common in modern laboratories due to the nature of the starting materials, historical methods for synthesizing this compound are important for their contribution to the field.

The earliest synthesis of this compound, reported by Wartik in 1955, involves the hydrolysis of diboron tetrachloride. The primary drawback of this method is the difficulty and expense associated with preparing the diboron tetrachloride starting material.[1]

A multi-step synthesis starting from boron trichloride (B1173362) was developed by Wiberg and Ruschmann. This process involves the formation of dimethoxyboron chloride, followed by reduction with sodium to form tetramethoxydiboron, and finally hydrolysis to yield this compound.[3]

Debunked Synthetic Method: From Boric Acid and Sodium Hydroxide (B78521)

Some sources incorrectly state that this compound can be prepared by the reaction of boric acid and sodium hydroxide. However, the reaction of boric acid, a weak Lewis acid, with a strong base like sodium hydroxide is a classic acid-base neutralization that yields sodium borate (B1201080) salts (such as borax) and water, not this compound.[2][4][5] The balanced chemical equation for this reaction is:

4 H₃BO₃ + 2 NaOH → Na₂B₄O₇ + 7 H₂O

Therefore, this method is not a viable route for the synthesis of this compound.

Quantitative Data for Synthesis Methods

The following table summarizes the quantitative data for the different synthetic methods of this compound, allowing for easy comparison of their efficiencies.

| Starting Material | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Tetra(dimethylamino)diboron | 10% HCl | 0 to RT | 3 h | 94.2 | 99.5 (HPLC) | [1] |

| Tetra(dimethylamino)diboron | 6.19 N HCl, H₂O | ~0 | - | 56.3 | - | [2] |

| Tetrakis(pyrrolidino)diborane | H₂O | 100 | 1.5 h (reflux) | ~95 | >98 (¹H NMR) | [2] |

| Diboron Tetrachloride | H₂O | - | - | - | - | [1] |

| Boron Trichloride | 1. CH₃OH, 2. Na, 3. H₂O | - | Multi-step | - | - | [3] |

Application in Organic Synthesis: Miyaura Borylation and Suzuki-Miyaura Coupling

A primary application of this compound in organic chemistry is in the Miyaura borylation of aryl halides to produce arylboronic acids. These in situ generated or isolated arylboronic acids are then used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Miyaura Borylation with this compound

The Miyaura borylation reaction using this compound is a palladium-catalyzed process that directly converts aryl halides to arylboronic acids. This method is highly valued for its atom economy and the direct formation of the desired boronic acid.

References

- 1. Preparation Method and Application Examples of this compound - Career Henan Chemical Co. [coreychem.com]

- 2. US3130009A - Method for preparing this compound - Google Patents [patents.google.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. scribd.com [scribd.com]

Tetrahydroxydiboron: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 13675-18-8

Synonyms: Bis-boric acid, Diboronic acid, Hypoboric acid, B₂(OH)₄

Introduction

Tetrahydroxydiboron, a commercially available white solid, has emerged as a versatile and indispensable reagent in modern organic synthesis.[1] Its utility is particularly pronounced in the synthesis of boronic acids, which are crucial intermediates in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of carbon-carbon bond formation and is widely employed in the pharmaceutical industry for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2] Beyond its role in C-C coupling, this compound also functions as a mild and selective reducing agent, offering a valuable tool for various chemical transformations.[3] This technical guide provides an in-depth overview of the properties, applications, and experimental protocols associated with this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13675-18-8 | [4] |

| Molecular Formula | B₂H₄O₄ | [4] |

| Molecular Weight | 89.65 g/mol | [4] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | >300 °C (decomposes) | [2] |

| Solubility | Soluble in water, methanol (B129727), DMF, DMSO | [2][5] |

| Storage | Store at 2-8 °C under dry conditions | [4] |

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement | Reference(s) |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. | [2] |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2] |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fumes/gas/mist/vapours/spray. | [2] |

Key Applications in Research and Drug Development

This compound's primary applications in a research and drug development setting are centered on its role as a precursor to boronic acids for cross-coupling reactions and as a selective reducing agent.

Synthesis of Arylboronic Acids via Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed reaction that synthesizes boronic acids from aryl halides or triflates. This compound serves as an efficient and atom-economical source of boron for this transformation.[6][7] The resulting arylboronic acids are pivotal building blocks for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl compounds commonly found in pharmaceuticals.

A general workflow for a Miyaura borylation reaction is depicted below:

Chemoselective Reduction of Nitroarenes

This compound is an effective reagent for the metal-free reduction of nitroarenes to anilines.[8][9] This transformation is highly valuable in medicinal chemistry as the resulting anilines are versatile intermediates for further functionalization. The reaction often proceeds under mild conditions and tolerates a wide range of functional groups, offering a high degree of chemoselectivity.[3]

The logical flow for the reduction of a nitroarene to an aniline (B41778) is as follows:

Detailed Experimental Protocols

The following sections provide detailed, step-by-step experimental procedures for the key applications of this compound.

General Procedure for Palladium-Catalyzed Miyaura Borylation of an Aryl Bromide

This protocol is adapted from a scaled-up process and can be adjusted for laboratory-scale synthesis.[1]

Materials:

-

Aryl bromide

-

This compound (B₂(OH)₄)

-

Potassium acetate (B1210297) (KOAc)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Methanol (MeOH)

-

Nitrogen or Argon source

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a dry reaction flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and potassium acetate (2.0 equiv).

-

Add the palladium catalyst (0.01-0.05 equiv).

-

Add anhydrous methanol to the flask.

-

Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to afford the desired arylboronic acid.

General Procedure for the Metal-Free Reduction of a Nitroarene

This protocol is based on a chemoselective reduction method.[9]

Materials:

-

Nitroarene

-

This compound (B₂(OH)₄)

-

Solvent (e.g., Water or a mixture of DMF and water)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the nitroarene (1.0 equiv) in the chosen solvent.

-

Add this compound (3.0-5.0 equiv) to the solution.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

If water is used as the solvent, the product may precipitate upon cooling and can be collected by filtration.

-

If a co-solvent is used, add water to the reaction mixture to precipitate the product or to facilitate extraction.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude aniline by column chromatography or other appropriate techniques.

Conclusion

This compound is a powerful and versatile reagent with significant applications in organic synthesis, particularly in the context of drug discovery and development. Its role as an efficient boron source for the synthesis of boronic acids and its utility as a mild, chemoselective reducing agent make it an invaluable tool for medicinal chemists and process development scientists. The experimental protocols provided in this guide offer a starting point for the practical application of this important compound in the laboratory. As the demand for efficient and sustainable synthetic methodologies continues to grow, the importance of reagents like this compound is set to increase.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound, bis-Boric Acid, BBA, B2(OH)4 [organic-chemistry.org]

- 9. Metal-free Reduction of Nitro Aromatics to Amines with B2(OH)4/H2O [organic-chemistry.org]

An In-depth Technical Guide to Tetrahydroxydiboron: Synthesis, Applications, and Relevance in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Core Properties of Tetrahydroxydiboron

This compound, also known as bis-boronic acid, is a versatile and increasingly important reagent in modern organic synthesis. Its utility is of particular interest to the pharmaceutical and drug development industries due to its role in the efficient construction of complex molecules.

Below is a summary of its key quantitative data:

| Property | Value | References |

| Molecular Formula | B₂H₄O₄ | [1][2] |

| Molecular Weight | 89.65 g/mol | [1][2] |

| CAS Number | 13675-18-8 | [1][2] |

| Appearance | White powder | [2] |

| Solubility | Very soluble in water; soluble in ethanol, DMF, DMSO, DMA | [2] |

Key Synthetic Applications

This compound is a key reagent in several important synthetic transformations, most notably in the formation of boronic acids which are crucial intermediates in carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful method for the synthesis of aryl- and vinyl-boronic acids and their esters. This compound serves as an efficient and atom-economical boron source for these reactions, often replacing the more commonly used bis(pinacolato)diboron. This direct synthesis of boronic acids from aryl or vinyl halides simplifies reaction workups and avoids the need for subsequent hydrolysis of boronate esters.[3][4]

A general workflow for this process, which is often followed by a Suzuki-Miyaura cross-coupling reaction, is depicted below.

Copper-Catalyzed β-Boration of α,β-Unsaturated Carbonyl Compounds

This compound is also utilized in the copper-catalyzed β-boration of α,β-unsaturated carbonyl compounds. This reaction provides direct and efficient access to β-boryl carbonyl compounds, which are versatile intermediates in organic synthesis. This method is applicable to a range of substrates including amides, esters, and ketones.

Experimental Protocols

General Procedure for Palladium-Catalyzed Miyaura Borylation of Aryl Halides

This protocol is a representative example for the synthesis of an arylboronic acid using this compound.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv)

-

Ligand (e.g., XPhos, 0.04 equiv)

-

Base (e.g., KOAc, 3.0 equiv)

-

Solvent (e.g., degassed ethanol)

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, ligand, and base.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for three cycles.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

The resulting boronic acid can often be used in subsequent steps without isolation, or it can be converted to a more stable derivative, such as a trifluoroborate salt, by treatment with KHF₂.[5]

General Procedure for Copper-Catalyzed β-Boration of α,β-Unsaturated Amides

This protocol provides a general method for the β-boration of an α,β-unsaturated amide.

Materials:

-

α,β-Unsaturated amide (1.0 equiv)

-

This compound (1.1 equiv)

-

Copper(I) catalyst (e.g., CuCl, 0.05 equiv)

-

Ligand (e.g., a phosphine (B1218219) ligand, 0.05 equiv)

-

Base (e.g., NaOt-Bu, 0.15 equiv)

-

Solvent (e.g., ethanol)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the copper catalyst and ligand in the reaction vessel.

-

Add the solvent, followed by the α,β-unsaturated amide, this compound, and base.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction by a suitable analytical method.

-

Upon completion, the reaction is typically quenched, and the product can be isolated or converted to a trifluoroborate salt for improved stability and ease of handling.

Relevance in Drug Discovery and Development

While this compound itself is not known to have direct biological activity or modulate signaling pathways, the boronic acids it produces are of significant interest in medicinal chemistry and drug discovery.

-

Building Blocks for Complex Molecules: The Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids, is one of the most widely used reactions in the pharmaceutical industry for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[3]

-

Proteasome Inhibitors: The boronic acid functional group is a key pharmacophore in a class of anticancer drugs known as proteasome inhibitors. Bortezomib (Velcade®) and ixazomib (B1672701) (Ninlaro®) are examples of boronic acid-containing drugs used to treat multiple myeloma.[3][5] The boron atom in these molecules interacts with the active site of the proteasome, leading to an inhibition of its activity.[6]

-

Enzyme Inhibition: Boronic acids can form reversible covalent bonds with serine and threonine residues in the active sites of enzymes, making them attractive candidates for the design of enzyme inhibitors.[7]

-

Sensors and Delivery Systems: The ability of boronic acids to interact with diols has been exploited in the development of sensors for carbohydrates and in targeted drug delivery systems.[4]

References

- 1. This compound | [frontierspecialtychemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrahydroxydiboron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroxydiboron, also known as bis-boronic acid (BBA), is an inorganic compound with the chemical formula B₂(OH)₄. It serves as a key reagent in modern organic synthesis, most notably as an atom-economical boron source for the Miyaura borylation reaction, a cornerstone of carbon-carbon and carbon-heteroatom bond formation in pharmaceutical and materials science research.[1][2] This document provides a comprehensive overview of the known physical and chemical properties of this compound, with a focus on its solubility and stability, which are critical parameters for its effective use in synthetic applications. While extensive quantitative data is limited in publicly available literature, this guide consolidates the existing information to aid researchers in the handling and application of this versatile reagent.

Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[3] Its fundamental physical characteristics are summarized in the table below. It is important to note that the reported melting point often indicates a decomposition temperature, reflecting the compound's thermal instability.

| Property | Value | Source(s) |

| Molecular Formula | B₂H₄O₄ | [4] |

| Molecular Weight | 89.65 g/mol | [4] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | >385 °C (decomposes) | [4] |

| Decomposes at 90-95 °C (DSC) | [3] | |

| Density | 1.435 ± 0.06 g/cm³ (Predicted) | [4] |

| 1.657 g/cm³ | [1] | |

| Hygroscopicity | Hygroscopic | N/A |

Solubility Profile

This compound is characterized by its good solubility in water and polar organic solvents, a property attributed to the presence of four hydroxyl groups capable of forming hydrogen bonds.[3] However, its solubility in aqueous solutions is complicated by its propensity to hydrolyze.

| Solvent | Qualitative Solubility | Quantitative Solubility | Source(s) |

| Water | Very soluble | Data not available | [1] |

| Methanol | Soluble | Data not available | [3][4] |

| Ethanol | Soluble | Data not available | [1] |

| Dimethylformamide (DMF) | Soluble | Data not available | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | 100 mg/mL (with heating and sonication) | [1] |

| N,N-Dimethylacetamide (DMAc) | Appreciably soluble | Data not available | N/A |

Note on Stability in Solution: this compound exhibits instability in various solvents. In water, it decomposes to boric acid and hydrogen gas.[1] Thermal instability is also observed in organic solvents like DMF and DMSO.[1] Studies have shown that in methanol, it can degrade to boric acid, a process accelerated by the presence of oxygen, water, and palladium catalysts.[5]

Chemical Stability and Handling

Thermal Stability

Differential Scanning Calorimetry (DSC) has shown that solid this compound undergoes a significant exothermic decomposition starting at approximately 90-95 °C.[1][3] Accelerating rate calorimetry (ARC) indicated a catastrophic decomposition reaction at 85 °C, possibly due to rapid polymerization.[5][6] This thermal instability necessitates careful temperature control during storage and reactions.

Stability in the Presence of Water and Oxygen

This compound is sensitive to water and hydrolyzes to boric acid.[1] It is also sensitive to oxygen, with studies demonstrating an oxygen-induced decomposition.[5] Therefore, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents to minimize degradation.

Storage

For long-term storage, this compound should be kept in a cool, dark, and dry place, sealed from atmospheric moisture and oxygen.

Experimental Protocols

General Protocol for Melting Point Determination

The melting point of this compound, which is more accurately a decomposition point, can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, crystalline this compound is placed in a capillary tube and packed down to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected decomposition temperature.

-

Observation: The temperature at which the solid begins to darken and decompose is recorded as the decomposition point. Due to its known thermal instability, a rapid preliminary determination may be useful to establish an approximate range.[7]

General Protocol for Solubility Determination

A general procedure to qualitatively and semi-quantitatively assess the solubility of this compound in a given solvent is as follows:

-

Solvent Addition: To a known mass of this compound (e.g., 10 mg) in a vial at a controlled temperature, a specific volume of the solvent (e.g., 0.1 mL) is added incrementally.

-

Mixing: After each addition, the mixture is vigorously agitated (e.g., vortexed) for a set period to ensure thorough mixing and to observe dissolution.

-

Observation: The point at which the solid completely dissolves is noted.

-

Quantification: The solubility can be expressed as the mass of solute per volume of solvent (e.g., mg/mL or g/100mL). For sparingly soluble compounds, analytical techniques such as spectroscopy can be used to determine the concentration of the saturated solution.

Given the instability of this compound, solubility studies should be conducted under an inert atmosphere and with anhydrous solvents where applicable. The rate of dissolution versus decomposition should also be considered.

Visualization of a Key Synthetic Application: The Miyaura Borylation Reaction

This compound is a key reagent in the palladium-catalyzed Miyaura borylation, which is used to synthesize boronic acids from aryl halides. The catalytic cycle provides a logical workflow that can be visualized.

Caption: Simplified catalytic cycle of the Miyaura borylation reaction using this compound.

Conclusion

This compound is a valuable reagent in synthetic chemistry, offering an efficient route to boronic acids. Its utility is, however, intrinsically linked to its physical and chemical properties, particularly its solubility and stability. While precise quantitative solubility data remains a gap in the current literature, the available qualitative information, combined with an understanding of its thermal and chemical instability, provides a strong foundation for its successful application in research and development. Careful handling, including the use of inert atmospheres and anhydrous solvents, is paramount to achieving optimal results in synthetic protocols. Further detailed studies on the quantitative solubility and decomposition kinetics in various solvent systems would be highly beneficial to the scientific community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound|B2(OH)4 Reagent [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 13675-18-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Diboron tetrahydroxide | B2H4O4 | CID 10986154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. SSERC | Melting point determination [sserc.org.uk]

A Technical Guide to the Historical Synthesis of Tetrahydroxydiboron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroxydiboron, B₂(OH)₄, also known as hypoboric acid, is a versatile reagent in organic synthesis, most notably as a precursor to boronic acids for Suzuki-Miyaura cross-coupling reactions. Its historical preparation methods laid the groundwork for the development of modern boronic acid chemistry. This in-depth technical guide details the core historical methods for the synthesis of this compound, providing comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflows.

Historical Preparation Methods

The earliest reported syntheses of this compound date back to the mid-20th century. Three seminal methods have been identified in the literature: the hydrolysis of diboron (B99234) tetrachloride, the reduction of boron trichloride (B1173362) followed by hydrolysis, and the acidic hydrolysis of tetra(dimethylamino)diboron.

Hydrolysis of Diboron Tetrachloride (Wartik, 1955)

The first synthesis of this compound was reported by Wartik in 1955 and involves the generation of diboron tetrachloride (B₂Cl₄) from boron trichloride (BCl₃), followed by its hydrolysis.[1][2] The initial production of diboron tetrachloride can be achieved through an electrical discharge in liquid boron trichloride or by the reaction of boron trichloride with boron monoxide.[3]

Part A: Synthesis of Diboron Tetrachloride via Electrical Discharge

-

Boron trichloride is placed in a reaction vessel equipped with zinc electrodes.[1]

-

An electrical discharge is passed through the liquid boron trichloride, leading to the formation of diboron tetrachloride.[3]

-

The diboron tetrachloride is isolated from the reaction mixture.

Part B: Hydrolysis of Diboron Tetrachloride

-

Diboron tetrachloride is carefully reacted with water.

-

The reaction mixture is then subjected to dehydration at 220°C to yield this compound.[1]

Reduction of Boron Trichloride and Subsequent Hydrolysis (Wiberg and Ruschmann, 1931)

In 1931, Wiberg and Ruschmann developed a method involving the reduction of a boron trichloride derivative.[4] This process begins with the formation of dimethoxyboron chloride from boron trichloride and an alcohol. The boron-boron bond is then formed via reduction with sodium, followed by hydrolysis to yield what they termed "sub-boric acid" (this compound).[4]

-

Boron trichloride is reacted with methanol (B129727) to produce dimethoxyboron chloride, B(OCH₃)₂Cl.[4]

-

The resulting dimethoxyboron chloride is then reduced with sodium to form tetramethoxydiboron, B₂(OCH₃)₄.[4]

-

Finally, the tetramethoxydiboron is hydrolyzed to yield this compound.[4] The methanol generated during this step can be recycled.[4]

Acidic Hydrolysis of Tetra(dimethylamino)diboron (McCloskey, 1961)

A significant advancement in the preparation of this compound was reported by McCloskey in 1961.[1][2] This method involves the controlled acidic hydrolysis of tetra(dimethylamino)diboron.

-

A mixture of tetra(dimethylamino)diboron (8.40 g) and water (10.0 mL) is cooled to approximately 0°C.[5]

-

A solution of 6.19 N hydrochloric acid (28.5 mL) is slowly added to the cooled mixture.[5]

-

A solid precipitate of crude this compound forms and is collected by filtration.[5]

-

The crude product is washed with 10 mL of 0.068 N hydrochloric acid.[5]

-

The purified white solid is then dried to yield this compound.[5]

A variation of this method reports a higher yield:

-

10% hydrochloric acid (4.5 eq) is cooled to 0°C in a reaction flask.[1]

-

Tetra(dimethylamino)borane (39.6 g, 0.2 mol, 1.0 eq) is slowly added to the cooled hydrochloric acid solution, during which a solid gradually precipitates.[1]

-

After the addition is complete, the mixture is gradually warmed to room temperature and stirred for 3 hours.[1]

-

The mixture is filtered, and the resulting white solid is dried under vacuum at 40-60°C.[1]

Quantitative Data Summary

| Method | Key Reagents | Temperature (°C) | Reported Yield (%) | Reference |

| Hydrolysis of Diboron Tetrachloride (Wartik, 1955) | Boron trichloride, Water | 220 (dehydration) | Not specified | [1] |

| Reduction of BCl₃ and Hydrolysis (Wiberg & Ruschmann, 1931) | Boron trichloride, Methanol, Sodium | Not specified | Not specified | [4] |

| Acidic Hydrolysis of Tetra(dimethylamino)diboron (McCloskey, 1961) | Tetra(dimethylamino)diboron, Hydrochloric acid, Water | 0 | 56.3 | [5] |

| Modified Acidic Hydrolysis | Tetra(dimethylamino)borane, Hydrochloric acid | 0 to room temp. | 94.2 | [1] |

Experimental Workflow Diagram

References

- 1. Preparation Method and Application Examples of this compound - Career Henan Chemical Co. [coreychem.com]

- 2. Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from this compound [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US3130009A - Method for preparing this compound - Google Patents [patents.google.com]

The Wiberg and Ruschmann Synthesis of Tetrahydroxydiboron ("Sub-boric Acid"): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Originally termed "sub-boric acid" (Unterborsäure) by its discoverers, Egon Wiberg and Wilhelm Ruschmann in 1937, tetrahydroxydiboron (B₂(OH)₄) is a unique boron compound featuring a direct boron-boron bond.[1][2] Its synthesis laid the groundwork for the development of a wide array of diboron (B99234) reagents that are now indispensable in modern organic chemistry, particularly in cross-coupling reactions. This technical guide provides a detailed overview of the seminal Wiberg and Ruschmann synthesis, including experimental protocols, quantitative data, and a visualization of the synthetic pathway.

Summary of Key Compounds

The following table summarizes the key physical and chemical properties of the reactants, intermediates, and the final product in the Wiberg and Ruschmann synthesis.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Form | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Boron Trichloride | BCl₃ | 117.17 | Fuming liquid | -107.3 | 12.5 | 1.343 |

| Methanol | CH₃OH | 32.04 | Liquid | -97.6 | 64.7 | 0.792 |

| Dimethoxyboron chloride | B(OCH₃)₂Cl | 108.33 | Liquid | -87.5 | 65 | ~1.0 |

| Sodium | Na | 22.99 | Solid | 97.8 | 883 | 0.968 |

| Tetramethoxydiboron | B₂(OCH₃)₄ | 145.74 | Liquid | N/A | N/A | N/A |

| This compound | B₂(OH)₄ | 89.68 | Solid | >385 | Decomposes | 1.657[3] |

The Synthetic Pathway

The Wiberg and Ruschmann synthesis of this compound is a three-step process, beginning with the formation of an alkoxyboron halide, followed by a reductive coupling to form the boron-boron bond, and culminating in hydrolysis to the final product.

References

A Preliminary Investigation into the Reactivity of Tetrahydroxydiboron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroxydiboron, B₂(OH)₄, also known as bis-boronic acid, is an increasingly important reagent in modern organic synthesis. Its utility spans a range of chemical transformations, most notably in borylation reactions and as a reducing agent. This technical guide provides an in-depth overview of the core reactivity of this compound, presenting quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction mechanisms and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile compound.

Core Reactivity Profile

This compound's reactivity is primarily centered around two key areas:

-

Borylation Agent: It serves as an atom-economical source of boron for the synthesis of aryl- and heteroarylboronic acids via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] This is a crucial transformation in medicinal chemistry and materials science for the construction of complex molecules.

-

Reducing Agent: this compound is an effective reducing agent for various functional groups, most notably nitroarenes, providing a mild and often chemoselective alternative to traditional reduction methods.[3][4][5] It is also utilized in transfer hydrogenation reactions.[6]

Data Presentation: A Comparative Overview of Key Reactions

The following tables summarize quantitative data for the primary applications of this compound, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Palladium-Catalyzed Miyaura Borylation of Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Chloroanisole | XPhos Pd G2 (0.1) | KOAc (3) | MeOH | 80 | 12 | 95 | [7] |

| 2 | 4-Chlorotoluene | XPhos Pd G2 (0.1) | KOAc (3) | MeOH | 80 | 12 | 92 | [7] |

| 3 | 2-Chlorobiphenyl | XPhos Pd G2 (0.5) | KOAc (3) | MeOH | 80 | 18 | 85 | [7] |

| 4 | 1-Chloro-4-(trifluoromethyl)benzene | XPhos Pd G2 (0.1) | KOAc (3) | MeOH | 80 | 12 | 98 | [7] |

| 5 | 2-Chloropyridine | XPhos Pd G2 (1.0) | KOAc (3) | 1,4-Dioxane | 100 | 18 | 75 | [1] |

Table 2: Nickel-Catalyzed Borylation of Aryl Halides and Pseudohalides

| Entry | Aryl Halide/Pseudo-halide | Ni-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | NiCl₂(dppp) (1) | PPh₃ (2) | DIPEA (3) | EtOH | 80 | 2 | 91 | [4] |

| 2 | 3-Bromoanisole | NiCl₂(dppp) (1) | PPh₃ (2) | DIPEA (3) | EtOH | 80 | 2 | 88 | [4] |

| 3 | 2-Bromonaphthalene | NiCl₂(dppp) (0.1) | PPh₃ (0.2) | DIPEA (3) | EtOH | RT | 8 | 81 | [4] |

| 4 | 4-Chloroacetophenone | NiCl₂(dppp) (3) | PPh₃ (6) | DIPEA (3) | EtOH | 80 | 12 | 75 | [4] |

| 5 | 4-Tolyl mesylate | NiCl₂(dppp) (3) | PPh₃ (6) | DIPEA (3) | EtOH | 80 | 12 | 65 | [8] |

Table 3: Metal-Free Reduction of Aromatic Nitro Compounds

| Entry | Substrate | B₂(OH)₄ (equiv) | Catalyst (mol%) | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 1 | 4-Nitrotoluene | 5 | None | H₂O | 80 | 8 h | 99 | [9] |

| 2 | 4-Nitroanisole | 5 | None | H₂O | 80 | 8 h | 98 | [9] |

| 3 | 4-Nitrobenzonitrile | 5 | None | H₂O | 80 | 8 h | 95 | [9] |

| 4 | 3-Nitrostyrene | 1.5 | 4,4'-Bipyridine (10) | DMSO | RT | 5 min | 96 | [10] |

| 5 | 4-Nitroacetophenone | 1.5 | 4,4'-Bipyridine (10) | DMSO | RT | 5 min | 94 | [10] |

Experimental Protocols

This section provides detailed methodologies for the key reactions involving this compound.

Protocol 1: General Procedure for Palladium-Catalyzed Miyaura Borylation of Aryl Chlorides

This protocol is adapted from a procedure described for the direct synthesis of arylboronic acids.[7]

-

Reaction Setup: To a clean, dry Schlenk tube, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), potassium acetate (B1210297) (3.0 mmol, 3.0 equiv), and the palladium catalyst (e.g., XPhos Pd G2, 0.01-1.0 mol%).

-

Inert Atmosphere: Seal the tube with a septum and purge with a stream of inert gas (nitrogen or argon) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent (e.g., methanol (B129727) or 1,4-dioxane, 5 mL) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 12-18 hours).

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

For conversion to the potassium trifluoroborate salt (for improved stability and easier handling): Add a saturated aqueous solution of KHF₂ and stir vigorously for 1 hour. Filter the resulting solid, wash with cold water and diethyl ether, and dry under vacuum.

-

For isolation of the boronic acid: The reaction mixture can be carefully acidified with 1 M HCl, extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.

-

Protocol 2: General Procedure for Nickel-Catalyzed Borylation of Aryl Bromides

This protocol is based on a method developed for the borylation of a wide range of aryl halides and pseudohalides.[4][8]

-

Reaction Setup: In a glovebox, add the nickel precatalyst (e.g., NiCl₂(dppp), 1-3 mol%) and the ligand (e.g., PPh₃, 2-6 mol%) to a vial. Outside the glovebox, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and the base (e.g., DIPEA, 3.0 mmol, 3.0 equiv).

-

Inert Atmosphere: Seal the vial and degas by subjecting it to several cycles of vacuum and backfilling with an inert gas.

-

Solvent Addition: Add the degassed solvent (e.g., ethanol, 5 mL) via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) for the required time (2-12 hours).

-

Monitoring: Monitor the reaction by GC-MS or LC-MS.

-

Work-up and Isolation:

-

Upon completion, cool the reaction to room temperature.

-

To obtain the potassium trifluoroborate salt, add a saturated aqueous solution of KHF₂ and stir for 1 hour. The precipitate can be collected by filtration, washed with water and ether, and dried.

-

Protocol 3: General Procedure for the Metal-Free Reduction of Aromatic Nitro Compounds

This protocol is adapted from a green chemistry approach using water as the solvent.[9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the aromatic nitro compound (1.0 mmol, 1.0 equiv) and this compound (5.0 mmol, 5.0 equiv) in water (5 mL).

-

Reaction: Heat the mixture to 80 °C and stir vigorously for 8 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford the corresponding aniline.

-

Mandatory Visualizations

The following diagrams illustrate the proposed mechanisms for the key reactions of this compound and a general experimental workflow.

Caption: Catalytic cycle for the Miyaura borylation.

Caption: Proposed pathway for nitroarene reduction.

Caption: General experimental workflow for synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nickel-Catalyzed Borylation of Halides and Pseudo-Halides with this compound [B2(OH)4] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scihorizon.com [scihorizon.com]

- 6. Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nickel-Catalyzed Borylation of Halides and Pseudohalides with this compound [B2(OH)4] [organic-chemistry.org]

- 9. Metal-free Reduction of Nitro Aromatics to Amines with B2(OH)4/H2O [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

Tetrahydroxydiboron: A Versatile and Atom-Economical Borylating Agent for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern synthetic chemistry, particularly within pharmaceutical research and development, the efficient construction of carbon-boron bonds is of paramount importance. Boronic acids and their derivatives are critical building blocks for a myriad of cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. Tetrahydroxydiboron, B₂(OH)₄, also known as bis-boric acid (BBA), has emerged as a highly effective, atom-economical, and environmentally benign borylating agent. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in palladium- and nickel-catalyzed borylation reactions. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to facilitate its adoption in drug development workflows.

Introduction to this compound

This compound is a white, powdered solid that is very soluble in water and soluble in various organic solvents such as methanol (B129727), ethanol, DMF, and DMSO.[1][2] Unlike the more commonly used bis(pinacolato)diboron (B136004) (B₂pin₂), the use of B₂(OH)₄ allows for the direct synthesis of boronic acids, circumventing the need for a subsequent hydrolysis step of a boronate ester.[3][4][5] This streamlined approach not only improves process efficiency but also reduces waste, aligning with the principles of green chemistry.[6]

The primary advantages of using this compound include:

-

Atom Economy: The direct formation of boronic acids avoids the generation of pinacol (B44631) as a byproduct, which can be challenging to remove.[3][5]

-

Cost-Effectiveness: B₂(OH)₄ is a more economical boron source compared to B₂pin₂.[5]

-

Versatility: It is effective for the borylation of a wide range of substrates, including aryl and heteroaryl halides (chlorides, bromides, and iodides) and pseudohalides.[7][8][9]

-

Mild Reaction Conditions: Borylation reactions using B₂(OH)₄ can often be conducted under mild conditions, including at room temperature.[7][8][10]

Synthesis of this compound

Historically, this compound was first synthesized in 1931 by Egon Wiberg and Wilhelm Ruschmann through the hydrolysis of tetramethoxydiboron, which was obtained from the reduction of dimethoxyboron chloride.[2] A common laboratory-scale synthesis involves the hydrolysis of tetrakis(dimethylamino)diboron.[11] Another method involves the reaction of diboron (B99234) tetrachloride with water.[11] Commercially, this compound is readily available from various chemical suppliers.[12][13]

Applications in Catalytic Borylation

This compound is a versatile reagent for the Miyaura borylation reaction, which is a transition metal-catalyzed cross-coupling reaction to form a carbon-boron bond.[14][15] Both palladium and nickel catalyst systems have been successfully employed for the borylation of aryl and heteroaryl (pseudo)halides with B₂(OH)₄.[9][16]

Palladium-Catalyzed Borylation

Palladium-based catalysts are widely used for Miyaura borylation reactions due to their high efficiency and functional group tolerance. The use of B₂(OH)₄ in Pd-catalyzed systems has been shown to be effective for a broad scope of substrates, including challenging aryl chlorides.[9]

A proposed catalytic cycle for the palladium-catalyzed Miyaura borylation using this compound is depicted below.

Nickel-Catalyzed Borylation

Nickel-based catalyst systems have gained prominence as a more sustainable and cost-effective alternative to palladium.[7][8][16] Nickel catalysts have proven to be highly effective for the borylation of a wide array of aryl and heteroaryl halides and pseudohalides using B₂(OH)₄, often under mild, room temperature conditions.[7][10] This method exhibits broad functional group tolerance, making it particularly attractive for the synthesis of complex molecules in drug discovery.[10]

The proposed mechanism for nickel-catalyzed borylation is analogous to the palladium-catalyzed pathway, involving oxidative addition, transmetalation, and reductive elimination steps.

Experimental Protocols and Data

The following sections provide representative experimental protocols and a summary of reaction outcomes for the borylation of various substrates using this compound.

General Experimental Workflow

A typical experimental workflow for a catalytic borylation reaction using this compound is outlined below.

Palladium-Catalyzed Borylation of Aryl Chlorides

Method C: Borylations of Aryl Chlorides Using 1.0 mol % of Pd Catalyst Loadings [9]

To a Schlenk flask equipped with a stir bar, the following reagents are added:

-

Aryl chloride (ArCl, 1 equiv)

-

This compound (BBA, 1.5 equiv)

-

Potassium pivalate (B1233124) (KOPiv, 2 equiv)

-

XPhos-Pd-G3 (1 mol %, 0.01 equiv)

The flask is purged with nitrogen for 30 minutes. Freshly sparged 2-methyltetrahydrofuran (B130290) (2-MeTHF, 7.5 mL/g of ArCl) and dry methanol (MeOH, 3 mL/g of ArCl) are then added. If the aryl chloride is a liquid, it is added after the solvents. The reaction mixture is then stirred at the appropriate temperature until completion.

Nickel-Catalyzed Borylation of Aryl Bromides

A general procedure for the nickel-catalyzed borylation of aryl bromides at room temperature is as follows:[7][10]

In a glovebox, a vial is charged with:

-

Aryl bromide (ArBr, 1 equiv)

-

This compound (BBA, 1.5 equiv)

-

NiCl₂(dppp) (5 mol %)

-

Triphenylphosphine (PPh₃, 10 mol %)

-

Diisopropylethylamine (DIPEA, 3 equiv)

Ethanol is added as the solvent. The vial is sealed and the reaction mixture is stirred at room temperature for the specified time.

Quantitative Data Summary

The following tables summarize the yields of boronic acids or their derivatives from the borylation of various aryl and heteroaryl halides using this compound.

Table 1: Palladium-Catalyzed Borylation of Aryl Halides with B₂(OH)₄

| Entry | Aryl Halide | Catalyst (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromobenzonitrile | (AtaPhos)₂PdCl₂ (0.2) | KOPiv | 2-MeTHF/MeOH | 80 | 16 | 95 | [9] |

| 2 | 4-Chlorobenzonitrile | XPhos-Pd-G3 (1.0) | KOPiv | 2-MeTHF/MeOH | 80 | 16 | 88 | [9] |

| 3 | 1-Bromo-4-methoxybenzene | (AtaPhos)₂PdCl₂ (1.0) | TMAOAc | 2-MeTHF/MeOH | 25 | 16 | 92 | [9] |

| 4 | 2-Bromopyridine | (AtaPhos)₂PdCl₂ (1.0) | TMAOAc | 2-MeTHF/MeOH | 25 | 16 | 85 | [9] |

Table 2: Nickel-Catalyzed Borylation of Aryl Halides and Pseudohalides with B₂(OH)₄

| Entry | Substrate | Catalyst (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | NiCl₂(dppp) (5) | DIPEA | EtOH | 80 | 12 | 85 | [10] |

| 2 | 4-Bromobenzonitrile | NiCl₂(dppp) (3) | DIPEA | EtOH | 25 | 6 | 94 | [10] |

| 3 | 3-Bromopyridine | NiCl₂(dppp) (3) | DIPEA | EtOH | 25 | 6 | 88 | [10] |

| 4 | 4-Chlorotoluene | NiCl₂(dppp) (5) | DIPEA | EtOH | 80 | 12 | 75 | [10] |

| 5 | Phenyl triflate | NiCl₂(dppp) (5) | DIPEA | EtOH | 80 | 12 | 82 | [10] |

Conclusion

This compound has established itself as a valuable and practical borylating agent in modern organic synthesis. Its atom economy, cost-effectiveness, and the ability to directly form boronic acids make it an attractive alternative to traditional boron reagents. The development of robust palladium- and nickel-catalyzed protocols for the borylation of a wide range of aryl and heteroaryl (pseudo)halides with B₂(OH)₄ provides chemists in the pharmaceutical industry with powerful tools for the efficient synthesis of key intermediates. The mild reaction conditions and broad functional group tolerance further enhance its utility in the synthesis of complex, biologically active molecules. As the demand for sustainable and efficient synthetic methodologies continues to grow, the adoption of this compound is poised to become even more widespread in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. scientificupdate.com [scientificupdate.com]

- 6. nbinno.com [nbinno.com]

- 7. Nickel-Catalyzed Borylation of Halides and Pseudohalides with this compound [B2(OH)4] [organic-chemistry.org]

- 8. Nickel-catalyzed borylation of halides and pseudohalides with this compound [B2(OH)4] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nickel-Catalyzed Borylation of Halides and Pseudo-Halides with this compound [B2(OH)4] - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation Method and Application Examples of this compound - Career Henan Chemical Co. [coreychem.com]

- 12. biocompare.com [biocompare.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Miyaura Borylation Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

The Structural Elucidation of Tetrahydroxydiboron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroxydiboron, B₂(OH)₄, also known as diboronic acid or bis-boric acid, is a unique inorganic compound that has garnered significant interest in synthetic chemistry. Its utility as a precursor to boronic acids for Suzuki-Miyaura cross-coupling reactions, a mild reducing agent, and a building block for novel materials has made a thorough understanding of its structural and chemical properties paramount. This technical guide provides an in-depth analysis of the core structure of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its key reaction pathways.

Molecular Structure and Properties

This compound is a white, crystalline solid that is soluble in water and polar organic solvents.[1] The molecule consists of two boron atoms, each bonded to two hydroxyl groups, and a direct boron-boron (B-B) single bond.

Crystallographic Data

The definitive three-dimensional structure of this compound in the solid state has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[1] In the solid state, the molecules are organized into two-dimensional sheets through extensive intermolecular hydrogen bonding.[2][3] The key structural parameters are summarized in the table below.

| Parameter | Molecule 1 | Molecule 2 |

| Bond Lengths (Å) | ||

| B-B | 1.710(4)[4] | 1.715(5)[4] |

| B(1)-O(1) | 1.363(3) | 1.360(3) |

| B(1)-O(2) | 1.369(3) | 1.365(3) |

| B(2)-O(3) | 1.366(3) | 1.368(3) |

| B(2)-O(4) | 1.361(3) | 1.361(3) |

| Bond Angles (º) | ||

| O(1)-B(1)-O(2) | 118.0(2) | 118.2(2) |

| O(3)-B(2)-O(4) | 118.1(2) | 118.3(2) |

| O(1)-B(1)-B(2) | 121.5(2) | 121.2(2) |

| O(2)-B(1)-B(2) | 120.5(2) | 120.6(2) |

| O(3)-B(2)-B(1) | 120.8(2) | 120.4(2) |

| O(4)-B(2)-B(1) | 121.1(2) | 121.3(2) |

| Torsion Angles (º) | ||

| O(1)-B(1)-B(2)-O(3) | 178.9(2) | -179.5(2) |

| O(2)-B(1)-B(2)-O(4) | -179.3(2) | 179.8(2) |

Note: Data extracted from the crystallographic information file (CIF) corresponding to the publication by Baber et al. in New Journal of Chemistry, 2003, 27, 773-775.

The B-B bond length is a critical feature of the molecule, and the experimentally determined values are consistent with a single bond. The boron atoms exhibit trigonal planar geometry, with the O-B-O and O-B-B bond angles close to 120°. The molecule adopts a nearly planar, anti-periplanar conformation in the solid state.

Spectroscopic Properties

Infrared (IR) Spectroscopy: The IR spectrum of solid this compound is characterized by strong absorptions corresponding to the O-H and B-O stretching vibrations. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydrogen-bonded O-H groups. Strong absorptions between 1300 and 1400 cm⁻¹ are attributed to the B-O stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its limited solubility and potential for decomposition in certain solvents, obtaining high-resolution NMR spectra of this compound can be challenging. In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a broad singlet for the hydroxyl protons is typically observed. ¹¹B NMR spectroscopy is a valuable tool for characterizing boron-containing compounds. For this compound, a single resonance is expected, with a chemical shift that is characteristic of a tetracoordinate boronic acid derivative.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydrolysis of tetrakis(dimethylamino)diboron (B157049).

Materials:

-

Tetrakis(dimethylamino)diboron

-

Hydrochloric acid (1 M)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve tetrakis(dimethylamino)diboron in deionized water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1 M hydrochloric acid dropwise to the stirred solution. A white precipitate of this compound will form.

-

Continue stirring at 0 °C for 1 hour after the addition is complete.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold deionized water.

-

Dry the product under vacuum to yield pure this compound.

Characterization Protocols

Crystal Growth:

-

Dissolve the synthesized this compound in a minimal amount of hot deionized water to create a saturated solution.

-

Allow the solution to cool slowly to room temperature.

-

Colorless, plate-like crystals suitable for X-ray diffraction will form over several days.

Data Collection and Structure Refinement:

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data at a controlled temperature (e.g., 150 K) using a diffractometer equipped with a Mo Kα or Cu Kα radiation source.

-

Process the diffraction data using appropriate software to obtain a set of structure factors.

-

Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters by full-matrix least-squares on F².

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of the solid this compound sample (approximately 1-2 mg) with dry potassium bromide (approximately 100-200 mg) in an agate mortar and pestle.

-

Grind the mixture to a fine powder.

-

Press the powder into a transparent pellet using a hydraulic press.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gentle warming can be applied, but be cautious of potential decomposition.

Data Acquisition:

-

Acquire ¹H and ¹¹B NMR spectra on a high-field NMR spectrometer.

-

For ¹¹B NMR, use a boron-free probe or a probe with a known background signal that can be subtracted.

Signaling Pathways and Experimental Workflows

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The catalytic cycle involves a palladium catalyst and a base.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction using this compound.

The workflow for a typical Miyaura borylation followed by a Suzuki-Miyaura coupling is depicted below.

References

The Foundational Chemistry of Tetrahydroxydiboron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroxydiboron, B₂(OH)₄, also known as bis-boric acid, is a versatile and increasingly important reagent in modern organic synthesis and medicinal chemistry. Historically overshadowed by its ester counterpart, bis(pinacolato)diboron (B136004) (B₂pin₂), B₂(OH)₄ is gaining significant attention due to its high atom economy, cost-effectiveness, and operational simplicity in a variety of chemical transformations.[1] This technical guide provides an in-depth exploration of the foundational chemistry of B₂(OH)₄, including its synthesis, physicochemical properties, key reactions, and detailed experimental protocols.

Physicochemical and Structural Properties

This compound is a white, crystalline solid that is highly soluble in water and soluble in polar organic solvents such as methanol (B129727), ethanol, DMF, and DMSO.[2][3] It is characterized by a boron-boron single bond, which is the locus of its reactivity.

Data Presentation: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | B₂H₄O₄ | [2] |

| Molecular Weight | 89.65 g/mol | [2] |

| Appearance | White powder/crystalline solid | [2] |

| Melting Point | >385 °C | [1] |

| Density | 1.657 g/cm³ | [2] |

| Solubility | Very soluble in water; soluble in ethanol, DMF, DMSO, DMA | [2][3] |

| ¹¹B NMR Chemical Shift (typical for derivatives) | δ ~27-31 ppm | [4] |

Data Presentation: Structural Parameters from X-ray Crystallography

The solid-state structure of B₂(OH)₄ has been determined by X-ray crystallography, revealing a molecule with two boron atoms connected by a single bond, each bearing two hydroxyl groups.[5]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [2] |

| B-B Bond Length | 1.710(4) Å and 1.715(5) Å (for two crystallographically inequivalent molecules) | [5] |

Synthesis of this compound

The first synthesis of B₂(OH)₄ was reported in 1937 by Egon Wiberg and Wilhelm Ruschmann.[2] The contemporary methods are based on the hydrolysis of tetra(alkoxy)diboron or tetra(amino)diboron precursors.

Experimental Protocol: Synthesis via Hydrolysis of Tetrakis(dimethylamino)diboron (B157049)

This procedure is adapted from the method described by McCloskey in 1961.

Materials:

-

Tetrakis(dimethylamino)diboron

-

10% Hydrochloric acid

-

Water (deionized)

-

Ice bath

-

Reaction flask equipped with a dropping funnel and magnetic stirrer

Procedure:

-

In a reaction flask, place 10% hydrochloric acid (4.5 equivalents) and cool the flask to 0°C using an ice bath.

-

Slowly add tetrakis(dimethylamino)diboron (1.0 equivalent) dropwise into the cooled hydrochloric acid solution with vigorous stirring. A solid precipitate will gradually form during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 3 hours.

-

Collect the solid product by filtration.

-

Wash the crude product with a small amount of cold 0.068 N hydrochloric acid.

-

Dry the purified product under vacuum to yield white, solid this compound. The reported yield for this method is approximately 56%.

Logical Relationship: Synthesis of B₂(OH)₄

Caption: Synthesis of B₂(OH)₄ via hydrolysis of tetrakis(dimethylamino)diboron.

Key Reactions and Applications

B₂(OH)₄ is a versatile reagent with applications in cross-coupling reactions, reductions, and as a precursor to other valuable organoboron compounds.

Miyaura Borylation

B₂(OH)₄ serves as an efficient and atom-economical boron source for the palladium-catalyzed Miyaura borylation of aryl and heteroaryl halides, producing boronic acids that are key intermediates in Suzuki-Miyaura cross-coupling reactions.[6]

The following is a general procedure for the Miyaura borylation of an aryl bromide.

Materials:

-

Aryl bromide

-

This compound (B₂(OH)₄)

-

Potassium acetate (B1210297) (KOAc)

-

Palladium catalyst (e.g., XPhos-Pd-G2)

-

Methanol (MeOH)

-

Water

-

Nitrogen atmosphere

Procedure:

-

To a clean, dry, and nitrogen-flushed reactor, add the aryl bromide (1.0 equiv), B₂(OH)₄ (1.1-1.5 equiv), and potassium acetate (2.5-3.0 equiv).

-

Add methanol as the solvent.

-

Purge the reaction mixture with nitrogen to remove any oxygen.

-

Add the palladium catalyst (e.g., 0.01 equiv of XPhos-Pd-G2).

-

Heat the reaction mixture to the desired temperature (e.g., 65-90°C) and monitor the reaction progress by HPLC.

-

Upon completion, add water to precipitate the boronic acid product.

-

Filter the slurry, wash the cake with a mixture of methanol and water, and then with water.

-

Dry the solid under vacuum to afford the aryl boronic acid.

Caption: General workflow for a Miyaura borylation reaction using B₂(OH)₄.

Reduction of Nitroarenes

B₂(OH)₄ is an effective reducing agent for the chemoselective reduction of nitroarenes to anilines. This reaction can be performed under metal-free conditions, making it an attractive alternative to traditional methods that use hydrogen gas or metal catalysts.[7]

This protocol is based on the work of Chen et al. for the metal-free reduction of nitroaromatics.

Materials:

-

Nitroarene

-

This compound (B₂(OH)₄)

-

Water

-

Reaction vessel suitable for heating

Procedure:

-

In a reaction vessel, combine the nitroarene (1.0 equiv) and B₂(OH)₄ (5.0 equiv).

-

Add water as the solvent.

-

Heat the reaction mixture to 80°C and stir for 8 hours.

-

Monitor the reaction for completion.

-

Upon completion, cool the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain the corresponding aniline. Yields for this reaction are generally high, often exceeding 90%.

Caption: Proposed mechanism for the B₂(OH)₄-mediated reduction of nitroarenes.

Synthesis of Boronic Esters

B₂(OH)₄ readily reacts with diols to form cyclic boronic esters, which are stable and versatile intermediates in organic synthesis.

This is a general and efficient procedure for the preparation of diboron (B99234) diolates.[4]

Materials:

-

This compound (B₂(OH)₄)

-

Diol (e.g., ethylene (B1197577) glycol, neopentyl glycol)

-

Trimethyl orthoformate (CH(OMe)₃)

-

Acetyl chloride (AcCl) as a catalyst

-

Schlenk flask

-

Nitrogen atmosphere

Procedure:

-

In a Schlenk flask under a nitrogen atmosphere, suspend B₂(OH)₄ (1.0 equiv) in trimethyl orthoformate (4.0 equiv).

-

Add a catalytic amount of acetyl chloride (e.g., 0.01 equiv). The mixture should become a homogeneous solution within minutes.

-

Add the diol (2.0 equiv) to the reaction mixture and stir briefly.

-

Remove the volatile byproducts (methanol and methyl formate) in vacuo to afford the diboron diolate, often in high yield and purity without the need for further purification.[4]

Safety and Handling

This compound is a moisture-sensitive solid. It should be stored in a cool, dry place under an inert atmosphere. While not shock or friction sensitive, it can decompose exothermically starting at 90°C.[2] Upon contact with water, it slowly decomposes to boric acid and hydrogen gas.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this reagent.

Conclusion

This compound is a powerful and versatile reagent with a growing number of applications in organic synthesis. Its atom economy, cost-effectiveness, and the mild conditions under which it can be employed make it a valuable tool for researchers in both academic and industrial settings, particularly in the field of drug development where the efficient synthesis of complex molecules is paramount. The detailed protocols and data provided in this guide are intended to facilitate its broader adoption and further exploration of its synthetic potential.

References

The Dawn of Diboron Chemistry: A Technical Guide to the Discovery and Initial Characterization of Tetrahydroxydiboron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroxydiboron, B₂(OH)₄, also known as bis-boric acid, is a unique inorganic compound that has transitioned from a chemical curiosity to a versatile reagent in modern organic synthesis. Its significance is particularly noted in the preparation of boronic acids for Suzuki-Miyaura couplings and as a mild, efficient reducing agent. This technical guide provides an in-depth overview of the seminal discovery of this compound, its initial characterization, detailed early synthetic protocols, and its fundamental physicochemical and spectroscopic properties.

Discovery and Historical Context

The history of compounds containing a boron-boron bond began with the discovery of diboron (B99234) tetrachloride (B₂Cl₄). However, the specific synthesis of this compound, B₂(OH)₄, was first documented in 1937 by Egon Wiberg and Wilhelm Ruschmann.[1] In their pioneering work, they termed the compound "sub-boric acid" (Unterborsäure in German).[1]

Their approach was a multi-step process beginning with the preparation of dimethoxyboron chloride from boron trichloride (B1173362) and methanol (B129727). The crucial boron-boron bond was then formed via a reduction with sodium, yielding tetramethoxydiboron, B₂(OCH₃)₄. Subsequent hydrolysis of this intermediate produced this compound.[1]

An alternative early method for its preparation involved the direct hydrolysis of diboron tetrachloride.[2] For several decades following its discovery, the chemistry of this compound remained relatively unexplored, especially when compared to the now-ubiquitous bis(pinacolato)diboron (B136004) (B₂pin₂). It was not until the early 21st century that its potential as a versatile and powerful reagent was systematically investigated, leading to a rapid expansion of its applications in organic and medicinal chemistry.

Physicochemical Properties

Initial characterization of this compound established it as a white, crystalline solid. It is highly soluble in water and soluble in various organic solvents, including methanol, ethanol, DMF, and DMSO.[2] A key characteristic is its thermal instability; it begins to decompose with a significant release of energy at temperatures starting around 90 °C, which is thought to be related to dehydration to a polymeric boron(II) oxide.[1] When exposed to water, it slowly decomposes to form two equivalents of boric acid and one equivalent of hydrogen gas.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | B₂H₄O₄ | [2] |

| Molar Mass | 89.65 g·mol⁻¹ | [2] |

| Appearance | White to off-white powder/crystal | [3] |

| Density | 1.657 g·cm⁻³ | [2] |

| Melting Point | >385 °C (decomposes) | [4] |

| Solubility | Very soluble in water; Soluble in ethanol, DMF, DMSO, DMA | [2] |

| Crystal Structure | Monoclinic P2₁/c | [2] |

| Thermal Stability | Decomposes starting at 90 °C | [1] |

Initial Spectroscopic Characterization